4-(2-Bromoethyl)-1,1-difluorocyclohexane
Description
4-(2-Bromoethyl)-1,1-difluorocyclohexane is a halogenated cyclohexane derivative featuring a 1,1-difluorinated cyclohexane core substituted with a 2-bromoethyl group at the 4-position.
Properties
IUPAC Name |
4-(2-bromoethyl)-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2/c9-6-3-7-1-4-8(10,11)5-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKBGHWPXATLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092565-10-9 | |
| Record name | 4-(2-bromoethyl)-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1,1-difluorocyclohexane typically involves the bromination of 1,1-difluorocyclohexane. One common method includes the reaction of 1,1-difluorocyclohexane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces the bromoethyl group at the desired position on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 4-(2-Azidoethyl)-1,1-difluorocyclohexane.
Oxidation: 4-(2-Hydroxyethyl)-1,1-difluorocyclohexane.
Reduction: 4-Ethyl-1,1-difluorocyclohexane.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-(2-Bromoethyl)-1,1-difluorocyclohexane has been identified as a key intermediate in the synthesis of heterocyclic compounds that exhibit biological activity. For instance, it serves as a precursor for the development of P2X7 receptor antagonists, which are potential therapeutic agents for conditions such as pain and inflammation . The compound's bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity.
Case Study: P2X7 Antagonists
In a recent patent, researchers synthesized a series of compounds based on this compound, demonstrating its utility in creating novel P2X7 antagonists. These compounds showed promising results in preclinical trials for managing pain and gout, highlighting the importance of this compound in drug discovery .
Materials Science
Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for fluorinated polymers. Its difluorocyclohexane structure imparts unique properties such as thermal stability and chemical resistance to the resulting materials. Fluorinated polymers are increasingly used in coatings, adhesives, and sealants due to their superior performance characteristics .
Table: Properties of Fluorinated Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Chemical Resistance | Excellent against solvents |
| Mechanical Strength | Enhanced due to fluorination |
| Water Repellency | High (hydrophobic nature) |
Organic Synthesis
Reagent in Chemical Reactions
this compound is employed as a reagent in various organic synthesis protocols. Its ability to undergo nucleophilic substitution makes it useful for introducing difluoromethyl groups into organic molecules. This characteristic is particularly valuable in synthesizing agrochemicals and fine chemicals that require specific functional groups .
Case Study: Synthesis of Agrochemicals
Research has demonstrated the use of this compound in the synthesis of agrochemicals that target specific pests and diseases. The difluoromethyl group enhances the bioactivity of these compounds, making them more effective than their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-1,1-difluorocyclohexane involves its ability to undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbon atoms in the cyclohexane ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below compares key structural features and molecular data for 4-(2-Bromoethyl)-1,1-difluorocyclohexane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₁₃BrF₂ | 227.09* | Not reported | 2-Bromoethyl, 1,1-difluoro |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 2550-36-9 | Bromomethyl |
| (2-Bromo-1-fluoroethyl)cyclohexane | C₈H₁₄BrF | 209.10 | 1785344-69-5 | 2-Bromo-1-fluoroethyl |
| 1,1-Difluorocyclohexane | C₆H₁₀F₂ | 120.14 | Not reported | 1,1-Difluoro |
*Calculated based on atomic weights.
Key Observations :
- The bromoethyl group in the target compound increases molecular weight and steric bulk compared to simpler analogs like 1,1-difluorocyclohexane.
- The additional fluorine in (2-bromo-1-fluoroethyl)cyclohexane enhances polarity but reduces bromine’s leaving-group reactivity compared to the target compound .
NMR and Conformational Dynamics
Difluorocyclohexane derivatives exhibit distinct NMR signatures due to chair-chair interconversion and fluorine coupling:
- 1,1-Difluorocyclohexane : Axial fluorine atoms show broader signals due to stronger coupling with adjacent hydrogens (¹JCF = 242 Hz, ²JCF = 24.0 Hz, ³JCF = 4.7 Hz) . The equatorial fluorine in 1,1,2,2-tetrafluorocyclohexane occupies a higher field, suggesting substituent positioning affects NMR profiles .
- This compound : The bromoethyl group likely slows ring interconversion, stabilizing specific chair conformations. This could alter fluorine coupling constants compared to unsubstituted analogs.
Metabolic and Chemical Reactivity
Microbial Metabolism:
- Phenyl trifluorocyclohexane (Analog): Undergoes ~50% microbial hydroxylation over three days with non-enantioselective conversion .
- 1,1-Difluorocyclohexane (Analog) : Rapidly and completely metabolized by C. elegans, yielding multiple hydroxylated products .
- This compound: Bromine’s electronegativity may slow enzymatic degradation compared to non-halogenated analogs, though direct data are lacking.
Biological Activity
4-(2-Bromoethyl)-1,1-difluorocyclohexane is a halogenated cycloalkane compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. Its molecular formula is C8H12BrF2, and it is classified under various chemical categories, including alkyl halides and fluorinated compounds. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
This compound exhibits several notable chemical properties:
- Molecular Weight : 227.09 g/mol
- Boiling Point : Approximately 150 °C
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromoethyl group is known to facilitate nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as proteins and nucleic acids. This interaction may result in inhibition or modulation of specific biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on halogenated cycloalkanes demonstrated their effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that this compound may inhibit cell proliferation in certain cancer types by inducing apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
A recent study explored the anticancer potential of fluorinated cycloalkanes, including this compound. The compound was tested on HeLa cells (cervical cancer) and showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. The mechanism was linked to DNA damage and cell cycle arrest at the G2/M phase .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 25 | 70 |
| 50 | 40 |
| 100 | 20 |
Toxicological Profile
The acute toxicity profile of this compound has been assessed through various animal models. Results indicate moderate toxicity levels upon oral administration, with observed symptoms including lethargy and gastrointestinal distress .
Applications in Drug Development
Given its biological activity, there is potential for utilizing this compound as a lead compound in drug development:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains suggests potential use in developing new antibiotics.
- Anticancer Therapeutics : The cytotoxic effects observed warrant further investigation into its role as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
